methyl 2-amino-3-formylbenzoate
Description
Properties
CAS No. |
253120-49-9 |
|---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Amino 3 Formylbenzoate and Its Analogues
Multi-Step Synthesis Pathways
Multi-step syntheses provide reliable, albeit often lengthy, routes to methyl 2-amino-3-formylbenzoate, typically starting from readily available precursors. researchgate.net These pathways allow for controlled functional group transformations at each stage.
Derivatization from Anthranilate Precursors
The synthesis of analogues of this compound can be achieved through the derivatization of anthranilic acid derivatives. A common strategy involves the modification of a related anthranilate, such as 2-amino-3-methylbenzoic acid. In one method, this precursor is reacted with methyl iodide in the presence of a base like cesium carbonate in N,N-dimethylformamide (DMF) to yield methyl 2-amino-3-methylbenzoate. guidechem.com This esterification of the carboxylic acid function on the anthranilate core is a fundamental transformation.
Another approach starts with a nitro-substituted benzoate (B1203000). For instance, methyl 2-amino-3-methylbenzoate can be prepared by the catalytic hydrogenation of 3-methyl-2-nitrobenzoate using a palladium on carbon (Pd/C) catalyst. guidechem.com This reduction of the nitro group to an amine is a standard procedure in the synthesis of anthranilate derivatives.
Table 1: Synthesis of Methyl 2-amino-3-methylbenzoate from Anthranilate Analogues
| Starting Material | Reagents | Product | Yield | Reference |
| 2-Amino-3-methylbenzoic acid | Methyl iodide, Cesium carbonate, DMF | Methyl 2-amino-3-methylbenzoate | 92% | guidechem.com |
| 3-Methyl-2-nitrobenzoate | H₂, 5% Pd/C, Acetonitrile | Methyl 2-amino-3-methylbenzoate | 97.5% | guidechem.com |
Oxidation-Based Routes from Related Functionalized Benzoates
Oxidation reactions are crucial for introducing the formyl group onto the benzoate ring. A key strategy involves the oxidation of a hydroxymethyl group. For the synthesis of the target compound, methyl 2-amino-3-(hydroxymethyl)benzoate serves as the immediate precursor. tandfonline.com This alcohol can be oxidized to the desired aldehyde, this compound, using manganese dioxide (MnO₂) in a solvent like chloroform. tandfonline.com This selective oxidation of a primary alcohol to an aldehyde without affecting the amino and ester groups is a critical step.
The precursor, methyl 2-amino-3-(hydroxymethyl)benzoate, is itself generated from a multi-step sequence that begins with methyl isatin-7-carboxylate, as detailed in the following section. tandfonline.com
Syntheses Initiated from Isatin (B1672199) Derivatives (e.g., Methyl Isatin-7-carboxylate)
A well-documented multi-step synthesis for this compound begins with isatin-7-carboxylic acid. tandfonline.comtandfonline.com This method solves several problems associated with other synthetic approaches like the Pfitzinger synthesis, such as difficult decarboxylation and harsh reaction conditions. tandfonline.com
The synthesis starts with the esterification of isatin-7-carboxylic acid using methanol (B129727) and gaseous hydrogen chloride to produce methyl isatin-7-carboxylate. tandfonline.com The key transformation is the oxidative cleavage of the isatin ring. This is accomplished using alkaline hydrogen peroxide, which opens the five-membered ring to form methyl 2-amino-3-oxalylbenzoate (2a, not explicitly named but implied in the scheme). tandfonline.com This step is crucial as it successfully oxidizes the isatin ring without hydrolyzing the methyl ester. tandfonline.com
The resulting dicarboxylic acid derivative is then selectively converted to the aldehyde. The carboxylic acid function is activated with 1,1'-carbonyldiimidazole (B1668759) (CDI) and subsequently reduced with sodium borohydride (B1222165) (NaBH₄) to yield methyl 2-amino-3-(hydroxymethyl)benzoate. tandfonline.com The final step is the oxidation of the alcohol to the aldehyde using manganese dioxide, affording this compound. tandfonline.com
Table 2: Four-Step Synthesis from Methyl Isatin-7-carboxylate
| Step | Reactant | Reagents | Product | Yield | Reference |
| 1 | Isatin-7-carboxylic acid | MeOH, HCl (gas) | Methyl isatin-7-carboxylate | 94% | tandfonline.com |
| 2 | Methyl isatin-7-carboxylate | (i) H₂O₂/OH⁻ (ii) Acidification | Methyl 2-amino-3-oxalylbenzoate | 91% | tandfonline.com |
| 3 | Methyl 2-amino-3-oxalylbenzoate | (i) 1,1'-Carbonyldiimidazole (ii) NaBH₄ | Methyl 2-amino-3-(hydroxymethyl)benzoate | 88% | tandfonline.com |
| 4 | Methyl 2-amino-3-(hydroxymethyl)benzoate | MnO₂, CHCl₃ | This compound | 89% | tandfonline.com |
Efficient and Atom-Economical Preparations
Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally benign processes. nih.gov This includes one-pot reactions and the use of catalysts to improve reaction rates and yields.
One-Pot Synthetic Strategies
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages by reducing waste, saving time, and simplifying purification procedures. beilstein-journals.orgresearchgate.net While a specific one-pot synthesis for this compound is not extensively detailed in the provided search results, strategies for related compounds highlight the potential of this approach.
For example, a sustainable, organic solvent-free reaction has been developed for the synthesis of 3-difluoroalkyl phthalides starting from methyl 2-formylbenzoate (B1231588), a close analogue of the target compound. acs.orgacs.org This method utilizes water as the reaction medium and proceeds through a spontaneous aldol-intramolecular esterification cascade without the need for an external catalyst. acs.org Such methodologies, which leverage the unique properties of water and eliminate the need for purification steps like column chromatography, represent a green approach that could potentially be adapted for derivatives of this compound. acs.orgacs.org
Catalytic Approaches to Facilitate Formation
Catalysis is fundamental to developing efficient synthetic methods. In the context of forming benzoate esters, various catalytic systems have been explored. Solid acid catalysts, such as those based on zirconium and titanium, have been used for the esterification of benzoic acids with methanol. mdpi.com These heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and potentially reused.
Analogous Methodologies for Closely Related ortho-Aminocarbonyl Systems
The synthesis of ortho-aminocarbonyl compounds, a class of molecules that includes this compound, is crucial for the construction of various heterocyclic systems and other complex organic molecules. Researchers have developed several analogous methodologies that target structures closely related to this compound, providing versatile pathways to a range of valuable compounds. These methods often involve the strategic introduction or manipulation of functional groups positioned ortho to an amino group on an aromatic ring.
Key approaches in this area include classical condensation reactions like the Friedlander and Pfitzinger syntheses, as well as modern catalytic techniques. The Friedlander synthesis, for instance, is a fundamental method for constructing a fused pyridine (B92270) ring from an aniline (B41778) precursor. tandfonline.com This reaction involves the condensation of an aromatic ortho-aminoaldehyde or ketone with another aldehyde or ketone that possesses an α-methylene group. tandfonline.com Similarly, the Pfitzinger reaction provides access to related heterocyclic systems, typically starting from an isatin, which is often more readily available than the corresponding ortho-aminobenzaldehyde required for the Friedlander synthesis. tandfonline.com
More contemporary methods have also emerged, offering sustainable and efficient routes to ortho-carbonyl systems. For example, a notable development is the synthesis of 3-difluoroalkyl phthalides from methyl 2-formylbenzoate derivatives. acs.org This protocol has demonstrated wide applicability, successfully accommodating derivatives functionalized with biologically relevant motifs, including those linked via amide bonds, thus representing a direct analogy to ortho-aminocarbonyl systems. acs.orgacs.org The reaction proceeds under mild conditions and has been shown to be robust, providing excellent yields for a variety of substrates. acs.org
Furthermore, the field of aminocarbonylation has seen significant advancements with the use of carbon monoxide (CO) surrogates. rsc.orgresearchgate.net These reactions are pivotal for the synthesis of amides and can be adapted for molecules containing amino groups. rsc.orgresearchgate.net The use of CO surrogates enhances safety and operational simplicity compared to traditional methods that rely on toxic CO gas. rsc.orgresearchgate.net
The following tables detail the results from the synthesis of 3-difluoroalkyl phthalides from various substituted methyl 2-formylbenzoate analogues, illustrating the scope and efficiency of this modern methodology. acs.orgacs.org
| Entry | Substrate (Methyl 2-formylbenzoate derivative) | Product | Yield (%) |
|---|---|---|---|
| 1 | Methyl 2-formylbenzoate | 3-(1,1-Difluoro-2-oxo-2-phenylethyl)isobenzofuran-1(3H)-one | 92 |
| 2 | Methyl 5-fluoro-2-formylbenzoate | 5-Fluoro-3-(1,1-difluoro-2-oxo-2-phenylethyl)isobenzofuran-1(3H)-one | 94 |
| 3 | Methyl 5-phenyl-2-formylbenzoate | 5-Phenyl-3-(1,1-difluoro-2-oxo-2-phenylethyl)isobenzofuran-1(3H)-one | 88 |
| 4 | Methyl 6-bromo-2-formylbenzoate | 6-Bromo-3-(1,1-difluoro-2-oxo-2-phenylethyl)isobenzofuran-1(3H)-one | 93 |
This table showcases the reaction's tolerance to various substituents on the aromatic ring of the methyl 2-formylbenzoate starting material.
| Entry | Reactant 1 (Lactol) | Reactant 2 (Difluoroenoxysilane) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Hydroxyisobenzofuran-1(3H)-one | ((2,2-Difluoro-1-phenylvinyl)oxy)trimethylsilane | 3-(1,1-Difluoro-2-oxo-2-phenylethyl)isobenzofuran-1(3H)-one | 92 |
| 2 | Various lactols | - | Corresponding cyclic difluoroalkyl ether derivatives | High |
This second table highlights the versatility of the reaction with different lactol starting materials, further demonstrating its broad synthetic utility. acs.org
Fundamental Reactivity and Mechanistic Aspects of Transformations
Condensation Reactions Involving the Formyl Group
The formyl group of methyl 2-amino-3-formylbenzoate is a key site for condensation reactions, enabling the formation of a diverse array of new chemical entities.
Reactions with Active Methylene (B1212753) Compounds (e.g., Indanones, Cyclohexanones)
The condensation of aldehydes with compounds possessing an active methylene group, known as the Knoevenagel condensation, is a fundamental carbon-carbon bond-forming reaction. nih.gov In the context of this compound, the formyl group can react with active methylene compounds like indanones and cyclohexanones. These reactions are typically catalyzed by a base, which deprotonates the active methylene compound to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the formyl group. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. The presence of electron-withdrawing groups flanking the methylene group enhances its acidity, facilitating the reaction. For instance, the reaction with 2,4-pentanedione in the presence of a base catalyst leads to the formation of a condensation product. nih.gov
The selection of a suitable base and reaction conditions is crucial to control the outcome of the reaction and avoid undesired side reactions. In some cases, the use of a Lewis acid catalyst, such as zinc chloride, can promote selective monofluorination of active methylene compounds, preventing over-fluorination. cas.cn
Formation of Schiff Bases and Imines
The reaction of the formyl group of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. wikipedia.orgmasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate. libretexts.orglibretexts.org Subsequent dehydration, facilitated by the acid catalyst, results in the formation of the C=N double bond characteristic of imines. libretexts.orglibretexts.org
The pH of the reaction medium is a critical parameter for successful imine formation. lumenlearning.com A mildly acidic environment (around pH 5) is often optimal, as sufficient acid is present to protonate the hydroxyl group of the carbinolamine, making it a better leaving group, while enough of the amine remains unprotonated to act as a nucleophile. lumenlearning.com A variety of amines can be used in this reaction, leading to a diverse range of Schiff bases with different electronic and steric properties. ekb.egnih.gov For example, reactions with various substituted anilines have been reported to produce the corresponding Schiff bases in good yields. ekb.eg The synthesis can often be carried out under mild conditions, such as stirring at room temperature in a suitable solvent like methanol (B129727).
The formation of Schiff bases is a reversible process, and the resulting imines can be hydrolyzed back to the parent aldehyde and amine under acidic conditions. masterorganicchemistry.comlumenlearning.com
Intramolecular Cyclization Pathways
The strategic positioning of the amino, formyl, and ester groups in this compound provides opportunities for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. For instance, in reactions with difluoroenoxysilanes, the initial nucleophilic addition to the formyl group can be followed by an intramolecular cyclization involving the ester moiety to form 3-difluoroalkyl phthalides. acs.orgacs.org This process can be promoted by either metal catalysts or under metal-free conditions in aqueous media. acs.orgacs.org
Furthermore, intramolecular cyclization can occur following a primary reaction at one of the functional groups. For example, an initial reaction at the amino group could be followed by an intramolecular condensation between a newly introduced functional group and the formyl group. The specific cyclization pathway and the resulting heterocyclic ring system are highly dependent on the reactants, reaction conditions, and the presence of catalysts. researchgate.netfrontiersin.org
Nucleophilic Reactivity of the Amino Group
The amino group in this compound is nucleophilic and can participate in a variety of reactions. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electrophilic centers. The nucleophilicity of the amino group can be influenced by the electronic nature of the substituents on the aromatic ring. mdpi.com
One common reaction involving the amino group is acylation, where it reacts with acylating agents such as acid chlorides or anhydrides to form amides. This reaction proceeds through a nucleophilic acyl substitution mechanism. Additionally, the amino group can be alkylated. For instance, it can react with alkyl halides.
The nucleophilic character of the amino group is also central to its participation in multicomponent reactions, where it can act as the amine component.
Electrophilic Character of the Ester Moiety
The ester group in this compound possesses an electrophilic carbonyl carbon. This electrophilicity arises from the polarization of the carbon-oxygen double bond, making the carbon atom susceptible to attack by nucleophiles. However, the ester group is generally less reactive towards nucleophiles than the formyl group.
Reactions at the ester group typically involve nucleophilic acyl substitution. For example, the ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also react with amines (aminolysis) to form amides or with alcohols (transesterification) to form different esters. These reactions often require more forcing conditions compared to reactions at the more reactive formyl group.
In the context of intramolecular reactions, the ester group can act as an electrophile for an intramolecular nucleophile, leading to cyclization and the formation of lactams, as seen in certain multicomponent reaction pathways. nih.gov
Multicomponent Reaction (MCR) Chemistry
This compound is a valuable building block in multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a single product that incorporates most or all of the atoms of the starting materials. nih.gov The presence of three distinct reactive sites—the nucleophilic amino group, the electrophilic formyl group, and the electrophilic ester group—makes this compound a versatile substrate for various MCRs.
For example, this compound can participate in Ugi-type reactions. In a reported three-component reaction, it reacts with an amine and an isocyanide. researchgate.net The reaction likely proceeds through the formation of an imine from the formyl group and the amine, which is then attacked by the isocyanide and the carboxylate (formed in situ or from an external acid), ultimately leading to a complex α-aminoacyl amide derivative. researchgate.net
Another example is a tandem three-component reaction involving an amine, methyl 2-formylbenzoate (B1231588), and an isocyanide, which can be followed by an intramolecular aminolysis of the ester to form quinoline-based tetracycles. acs.org Similarly, it can react with primary amines and terminal alkynes under copper catalysis to yield propargylisoindolinones. nih.gov In this case, the reaction is thought to proceed via imine formation, followed by the addition of the acetylide and subsequent intramolecular attack on the ester. nih.gov
The ability of this compound to participate in MCRs allows for the rapid and efficient synthesis of complex and structurally diverse molecules from simple starting materials.
Application in Ugi-Type Condensations
The Ugi reaction is a powerful one-pot, multi-component reaction (MCR) that typically involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. The bifunctional nature of this compound, possessing both an amine and an aldehyde component, suggests its potential utility in intramolecular or modified Ugi-type condensations. In such a scenario, the amine and aldehyde functionalities could react with an isocyanide and a suitable acid component, potentially leading to the formation of complex heterocyclic scaffolds.
However, a comprehensive review of the scientific literature reveals a notable absence of specific research detailing the application of this compound in Ugi-type condensations. While the compound is mentioned in the broader context of MCRs due to its reactive functional groups, detailed studies, including reaction conditions, yields, and the scope of products for its use in Ugi reactions, are not publicly available at this time. epdf.pubresearchgate.net
Strecker-Type and Cascade Reaction Sequences (e.g., Strecker/Lactamization)
The Strecker synthesis is another important MCR for the synthesis of α-amino acids from an aldehyde or ketone, an amine, and a cyanide source. Given the aldehyde functionality within this compound, it could theoretically undergo a Strecker reaction. A subsequent intramolecular cyclization, such as a lactamization involving the newly formed amino acid and the ester group on the aromatic ring, would represent an elegant cascade reaction sequence. This could potentially lead to the formation of benzodiazepine-like structures or other nitrogen-containing heterocycles.
Despite the theoretical potential for such transformations, dedicated research on the application of this compound in Strecker-type and subsequent cascade reactions leading to lactams is not documented in the available scientific literature. The primary reported application of this compound remains in the realm of Friedlander synthesis for the preparation of quinolines and acridines. researchgate.netresearchgate.net
Reaction Mechanisms and Transition State Analysis
A thorough understanding of reaction mechanisms and the analysis of transition states are crucial for optimizing reaction conditions and predicting product outcomes. For the potential Ugi and Strecker-type reactions involving this compound, mechanistic studies would be essential to elucidate the reaction pathways and identify key intermediates and transition states. Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the energetics of the reaction and the stability of intermediates.
However, in line with the lack of reported applications in these specific reaction types, there is no available literature that provides a detailed mechanistic analysis or transition state analysis for the Ugi-type condensations or Strecker-type cascade reactions of this compound. The existing research has focused on its role in other synthetic methodologies.
Applications in the Construction of Complex Molecular Architectures and Scaffolds
Synthesis of Nitrogen-Containing Heterocyclic Compounds
The strategic placement of the amino and formyl groups in methyl 2-amino-3-formylbenzoate makes it an ideal precursor for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. These structures are of significant interest due to their prevalence in pharmaceuticals and biologically active molecules.
Friedländer Synthesis for Quinoline (B57606) and Acridine (B1665455) Derivatives.tandfonline.comorganic-chemistry.org
The Friedländer synthesis is a well-established and powerful method for constructing quinoline rings. organic-chemistry.org This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.org this compound is an excellent substrate for this reaction, readily undergoing condensation to yield various quinoline and acridine derivatives. tandfonline.com The reaction proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline or acridine core.
The condensation of this compound with 1-indanone (B140024) and its analogs via the Friedländer synthesis provides a direct route to 11H-indeno[1,2-b]quinoline-6-carboxylic acids. tandfonline.com This reaction highlights the utility of this compound in constructing complex, fused polycyclic aromatic systems. The resulting indenoquinoline scaffold is a key structural motif in various compounds with potential biological activities.
Table 1: Synthesis of Indenoquinoline Derivatives
| Reactant 1 | Reactant 2 | Product |
| This compound | 1-Indanone | 11H-Indeno[1,2-b]quinoline-6-carboxylic acid |
The reactivity of this compound extends to the synthesis of other fused quinoline systems. While specific examples for benzofuroquinoline and quinindoline synthesis using this particular starting material require further investigation, the general applicability of the Friedländer synthesis suggests its potential in accessing these scaffolds by choosing appropriate ketone coupling partners.
Similar to the synthesis of indenoquinolines, this compound can be condensed with cyclohexanones to produce acridine-4-carboxylic acids. tandfonline.com Acridines are a class of nitrogen heterocycles known for their diverse pharmacological properties, including anticancer and antimicrobial activities. The Friedländer approach with this compound offers a straightforward entry into this important class of compounds.
Table 2: Synthesis of Acridine Derivatives
| Reactant 1 | Reactant 2 | Product |
| This compound | Cyclohexanone | Acridine-4-carboxylic acid |
Isoindolinone Formation.acs.org
Methyl 2-formylbenzoates, including this compound, are valuable precursors for the synthesis of isoindolinones. acs.org A notable method involves the condensation of methyl 2-formylbenzoate (B1231588) with an (S)-tert-butylsulfinamide to form a sulfinylimine. acs.org This intermediate can then be reduced and cyclized in a one-pot reaction to yield the corresponding isoindolinone. acs.org This approach allows for the asymmetric synthesis of 3-substituted isoindolinones, which are important structural motifs in many natural products and drug candidates. acs.org
Benzothienoquinoline Synthesis
The versatility of this compound in the Friedländer synthesis suggests its potential for constructing benzothienoquinoline scaffolds. By reacting it with a suitable thienyl ketone containing an α-methylene group, it is plausible to achieve the annulation of a thiophene (B33073) ring onto the quinoline core, leading to the formation of benzothienoquinolines. This would provide access to another class of heterocyclic compounds with potential applications in materials science and medicinal chemistry.
Enabling Intermediate in Total Synthesis Efforts
The strategic placement of reactive functional groups in this compound makes it a powerful intermediate in the multi-step total synthesis of complex natural products and their analogues. A notable application is in the synthesis of precursors for A-ring amino derivatives of the quinoline alkaloid, Luotonin A, a known DNA topoisomerase I inhibitor.
In this context, this compound serves as a key starting material in the Friedländer annulation, a classic method for quinoline synthesis. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. Specifically, the acid precursors to tetracyclic carboxamides, which are elaborated into the Luotonin A analogues, have been successfully prepared using this compound. guidechem.com The process typically involves the reaction of this compound with compounds such as o-methoxy- or o-nitro-phenylacetic acids, and phenylpyruvic acid. guidechem.comepdf.pub The initial reaction forms a 3-arylquinoline derivative, which then undergoes cyclization to furnish the tetracyclic core of the target molecules. guidechem.com
The following table summarizes the key reactants used with this compound in the synthesis of quinoline-based structures.
| Reactant | Resulting Scaffold |
| 1-Indanone and its analogs | 11H-Indeno[1,2-b]quinoline-6-carboxylic acids |
| Cyclohexanones | Acridine-4-carboxylic acids |
| o-Methoxy- and o-nitro-phenylacetic acids | Precursors to tetracyclic carboxamides |
| Phenylpyruvic acid | Precursors to tetracyclic carboxamides |
| Benzo[b]thiophen-2-one | Quinoline analogs |
This table illustrates the versatility of this compound in reacting with various ketones and active methylene compounds to generate a range of fused heterocyclic systems.
Utility in the Synthesis of Functionally Diverse Organic Libraries
The capacity of this compound to readily participate in reactions that form privileged heterocyclic scaffolds renders it a highly useful tool for the generation of functionally diverse organic libraries. These libraries, comprising a multitude of structurally related compounds, are pivotal in drug discovery for the high-throughput screening of biological activity.
The Friedländer synthesis, utilizing this compound, is a cornerstone in this application. By reacting it with a wide array of ketones, a diverse collection of quinoline and acridine derivatives can be efficiently synthesized. guidechem.com These heterocyclic systems are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.
Furthermore, the principles of multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, can be applied. While direct examples exclusively featuring this compound in MCRs for library synthesis are not extensively documented, the reactivity of its functional groups is well-suited for such strategies. For instance, MCRs involving isocyanides are a popular method for preparing libraries of drug-like molecules, and the amino and aldehyde functionalities of this compound could potentially be incorporated into such reaction schemes.
The following table outlines the types of heterocyclic cores that can be generated from this compound, forming the basis for diverse chemical libraries.
| Reaction Type | Reagent Class | Resulting Heterocyclic Core |
| Friedländer Synthesis | Ketones with α-methylene group | Quinolines |
| Friedländer Synthesis | Cyclic Ketones (e.g., cyclohexanones) | Acridines |
| Friedländer Synthesis | Indanones | Indeno[1,2-b]quinolines |
This table demonstrates how different classes of reagents can be reacted with this compound to produce a variety of core structures suitable for the development of compound libraries.
Development of Precursors for Agrochemical and Industrial Compounds (e.g., herbicides intermediates)
While the quinoline scaffold, which can be synthesized from this compound, is found in some agrochemical products, there is a notable lack of specific information in the scientific literature regarding the direct application of this compound as a precursor for herbicides or other industrial compounds.
A related compound, methyl 2-amino-3-carboxybenzoate, has been investigated as a potential natural pesticide. lookchem.com However, this is a distinct chemical entity. The synthesis of aminophenoxazinones, a class of natural products with herbicidal activity, involves the reaction of aminophenols, but does not directly utilize this compound. nih.govmdpi.com Similarly, other research into novel botanical herbicides has focused on different structural motifs, such as those derived from p-menthane. scribd.comrsc.org
Extensive searches of chemical databases and patent literature did not yield any instances of this compound being explicitly used as an intermediate in the synthesis of commercial or developmental herbicides. Therefore, while its chemical reactivity suggests potential for such applications, there is no publicly available evidence to substantiate this at present.
Derivatization Strategies and Structure Reactivity Relationships
Synthesis of Substituted Methyl 2-Amino-3-formylbenzoate Analogues
The synthesis of the core structure of this compound has been accomplished in four steps starting from methyl isatin-7-carboxylate. tandfonline.com This synthetic route provides a foundation for producing a variety of substituted analogues. By beginning with appropriately substituted isatin (B1672199) derivatives, one can introduce a range of functional groups onto the aromatic ring. nih.govcalstate.edu
The Stolle and Sandmeyer syntheses are classical methods for creating isatin and its derivatives from substituted anilines. biomedres.us For example, using a 7-bromoisatin (B152703) would logically lead to a bromine-substituted analogue of the target compound. calstate.edu The versatility of isatin chemistry, including N-alkylation and reactions at various positions on the aromatic ring, allows for the preparation of a library of precursors. nih.govcalstate.edu These substituted isatins can then, in principle, be carried through the established four-step sequence to yield a diverse array of this compound analogues.
Another approach involves the in-situ reduction of 2-nitrobenzaldehydes in the presence of active methylene (B1212753) compounds, which is a modification of the Friedländer synthesis. researchgate.net This suggests that substituted 2-nitrobenzaldehydes could be used to generate substituted 2-aminobenzaldehydes, which are direct precursors or analogues of the title compound.
Table 1: Potential Synthetic Routes to Substituted Analogues
| Starting Material Class | Key Reaction/Method | Potential Analogue Feature |
|---|---|---|
| Substituted Anilines | Sandmeyer or Stolle Synthesis | Halogen, alkyl, or alkoxy groups on the aromatic ring |
| Substituted Isatins | N-Alkylation/Arylation | Substitution on the amino group nitrogen |
Modification of the Amino, Formyl, and Ester Functional Groups
The trifunctional nature of this compound allows for selective or sequential modification at the amino, formyl, and ester sites.
Amino Group Modification: The primary amino group is nucleophilic and can undergo various derivatization reactions. Common modifications include acylation, alkylation, and silylation. sigmaaldrich.com For instance, reaction with acyl chlorides or anhydrides would yield the corresponding N-acyl derivatives. Derivatization is a common strategy to enhance the properties of amino compounds for analytical purposes or to introduce new functionalities. sigmaaldrich.comnih.gov Reagents like diethyl ethoxymethylenemalonate (DEEMM) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to derivatize amino groups for chromatographic analysis. sigmaaldrich.comnih.gov
Formyl Group Modification: The aldehyde (formyl) group is electrophilic and readily participates in condensation reactions. libretexts.org A primary application is the Friedländer synthesis, where it condenses with a compound containing an active α-methylene group (like a ketone or another aldehyde) to form quinoline (B57606) derivatives. tandfonline.comjk-sci.comwikipedia.org This reaction can be catalyzed by acids or bases. jk-sci.comwikipedia.org The formyl group can also undergo aldol-type reactions or be converted into other functional groups, such as in the synthesis of 3-substituted 3-hydroxyindolin-2-ones. nih.gov
Ester Group Modification: The methyl ester group can be modified through reactions like hydrolysis or amidation. Alkaline hydrolysis (saponification) would convert the ester into the corresponding carboxylate salt, which upon acidification would yield the carboxylic acid. libretexts.org Reaction with amines can produce various amides, a common strategy in medicinal chemistry to create analogues with different properties. Furthermore, esterification using different alcohols, such as L-(−)-menthol, can introduce chiral and biologically relevant motifs. acs.orgacs.org
Table 2: Functional Group Derivatization Reactions
| Functional Group | Reagent Class | Product Class | Example Reaction |
|---|---|---|---|
| Amino (-NH₂) | Acyl Halides / Anhydrides | N-Acyl Amides | Acylation |
| Amino (-NH₂) | Alkyl Halides | N-Alkyl Amines | Reductive Alkylation |
| Formyl (-CHO) | Ketones/Aldehydes with α-H | Quinolines / Acridines | Friedländer Synthesis tandfonline.comjk-sci.com |
| Formyl (-CHO) | Active Methylene Compounds | Pyridines | Knoevenagel-type condensation nih.govmdpi.com |
| Ester (-COOCH₃) | Base (e.g., NaOH), then Acid | Carboxylic Acid | Saponification libretexts.org |
| Ester (-COOCH₃) | Amines (e.g., R-NH₂) | Amides | Amidation |
Investigation of Steric and Electronic Effects on Reaction Outcomes
The reactivity of each functional group in this compound is influenced by the steric and electronic properties of both the other functional groups on the ring and any additional substituents.
Electronic Effects:
The amino group (-NH₂) is an electron-donating group (EDG), which activates the aromatic ring towards electrophilic substitution and increases the nucleophilicity of the amino group itself.
The formyl (-CHO) and methyl ester (-COOCH₃) groups are electron-withdrawing groups (EWGs), which deactivate the aromatic ring.
The presence of additional EWGs on the ring (e.g., nitro, halo) would decrease the nucleophilicity of the amino group, potentially slowing down reactions like acylation or its initial attack in the Friedländer synthesis. Conversely, an EWG could enhance the reactivity of the formyl group toward nucleophiles. calstate.edu
In condensation reactions like the Friedländer synthesis, the electronic nature of the substituents on both reactants is critical. An EWG on the 2-aminobenzaldehyde (B1207257) component can influence the rate and feasibility of the initial condensation step. researchgate.net
Steric Effects:
The ortho-positioning of the amino and formyl groups creates steric hindrance that can influence the approach of reagents.
In the Friedländer synthesis, the steric bulk of the ketone or aldehyde partner can dictate the regioselectivity of the cyclization.
For modifications of the ester group, bulky substituents adjacent to it could hinder the approach of nucleophiles, slowing down hydrolysis or amidation reactions. Studies on related benzoate (B1203000) derivatives have shown that steric hindrance around the ester linkage significantly impacts reaction rates.
Table 3: Predicted Influence of Substituents on Reactivity
| Substituent Type on Ring | Effect on Amino Group Reactivity | Effect on Formyl Group Reactivity | Effect on Ester Group Reactivity |
|---|---|---|---|
| Electron-Donating (e.g., -OCH₃, -CH₃) | Increased nucleophilicity | Decreased electrophilicity | Minimal direct effect |
| Electron-Withdrawing (e.g., -NO₂, -Cl) | Decreased nucleophilicity | Increased electrophilicity | Minimal direct effect |
Rational Design of Derivatives for Specific Chemical Interactions (e.g., building blocks for protein interaction studies)
The derivatization of this compound is a key strategy for the rational design of molecules intended for specific biological or chemical interactions. Its role as a precursor in the Friedländer synthesis is a prime example. tandfonline.comjk-sci.com
This reaction allows for the construction of quinoline and acridine (B1665455) scaffolds. tandfonline.comptfarm.pl These heterocyclic systems are present in numerous compounds with potent biological activities, including anticancer agents. ptfarm.plmdpi.com For example, condensations of this compound with 1-indanone (B140024) and cyclohexanones yield 11H-indeno[1,2-b]quinoline-6-carboxylic acids and acridine-4-carboxylic acids, respectively. tandfonline.com These fused polycyclic structures are designed as putative topoisomerase inhibitors and DNA intercalators.
In the context of protein interaction studies, derivatives can be designed to act as specific inhibitors or molecular probes. By modifying the substituents on the quinoline ring formed via the Friedländer synthesis, researchers can tune the binding affinity and selectivity for a target protein, such as a protein kinase or a viral protease. mdpi.comnih.gov Molecular docking and dynamics simulations are often employed to guide the design of these derivatives, predicting how different functional groups will interact with amino acid residues in a protein's active site through hydrogen bonds, π-stacking, or hydrophobic interactions. mdpi.comnih.gov For instance, the strategic placement of hydrogen bond donors/acceptors or hydrophobic groups on the quinoline backbone, derived from a substituted this compound, can lead to potent and selective enzyme inhibitors. nih.gov
The ability to conjugate the ester group with biologically relevant molecules like amino acids or chiral alcohols further expands its utility in creating building blocks for chemical biology and pharmaceutical research. acs.orgacs.org
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Methyl isatin-7-carboxylate |
| 11H-indeno[1,2-b]quinoline-6-carboxylic acid |
| Acridine-4-carboxylic acid |
| 7-bromoisatin |
| 2-nitrobenzaldehyde |
| Diethyl ethoxymethylenemalonate (DEEMM) |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |
| 3-substituted 3-hydroxyindolin-2-one |
| L-(−)-menthol |
| 1-indanone |
| Cyclohexanone |
| Acridine |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Synthesized Products
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR for Structural Connectivity
Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments. For methyl 2-amino-3-formylbenzoate, the ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl ester, the amine group, the aldehyde group, and the aromatic ring. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The electron-withdrawing formyl and methyl ester groups will shift attached and nearby protons downfield, while the electron-donating amino group will cause an upfield shift for protons in its vicinity.
The expected signals would include:
A singlet for the methyl ester protons (-OCH₃).
A broad singlet for the two amine protons (-NH₂), which may exchange with deuterium (B1214612) in D₂O.
A singlet for the aldehyde proton (-CHO), appearing significantly downfield.
A set of coupled signals (doublets or triplets) for the three protons on the aromatic ring. The specific splitting patterns are determined by the spin-spin coupling (J-coupling) between adjacent protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -NH₂ | 5.0 - 6.0 | Broad Singlet |
| Aromatic-H | 6.8 - 7.8 | Multiplet |
| -CHO | 9.8 - 10.2 | Singlet |
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbonyl carbons of the ester and aldehyde functional groups are characteristically found far downfield.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C =O (Aldehyde) | 190 - 195 |
| -C =O (Ester) | 165 - 170 |
| Aromatic C -NH₂ | 145 - 155 |
| Aromatic C -H | 115 - 140 |
| Aromatic C -CHO | 120 - 130 |
| Aromatic C -COOCH₃ | 120 - 130 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structures
For molecules with complex ¹H NMR spectra, two-dimensional (2D) NMR techniques are invaluable for establishing definitive structural connections.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu It would be used to confirm the connectivity between the adjacent protons on the aromatic ring.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. youtube.comcolumbia.edu It would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methyl proton signal to the methyl carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show characteristic absorption bands for its amine, aldehyde, and ester groups. nih.govdergipark.org.tr
Key expected vibrational frequencies include:
N-H Stretching : Two distinct bands for the primary amine in the region of 3300-3500 cm⁻¹.
C-H Stretching : Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹. The aldehyde C-H bond typically shows one or two characteristic stretches between 2700 and 2900 cm⁻¹.
C=O Stretching : The carbonyl groups of the ester and the aldehyde will result in strong absorption bands in the 1680-1740 cm⁻¹ region. Due to conjugation with the aromatic ring, these bands may overlap or be slightly shifted.
C-O Stretching : The C-O single bond of the ester group will show a strong signal in the 1100-1300 cm⁻¹ range.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch | 3300 - 3500 | Medium |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aldehyde | C-H Stretch | 2700 - 2900 | Weak |
| Ester (Methyl) | C-H Stretch | 2950 - 2990 | Medium-Weak |
| Aldehyde | C=O Stretch | 1680 - 1700 | Strong |
| Ester | C=O Stretch | 1710 - 1730 | Strong |
| Aromatic Ring | C=C Bending | 1450 - 1600 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers further structural information. For this compound (C₉H₉NO₃), the molecular weight is approximately 179.17 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 179. Common fragmentation pathways could involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 148, or the loss of the formyl group (-CHO) resulting in a fragment at m/z 150.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule. For C₉H₉NO₃, the calculated monoisotopic mass is 179.05824 Da. Observing a molecular ion peak at this exact mass in an HRMS analysis would provide unambiguous confirmation of the molecular formula of the synthesized product.
Table 4: Summary of Compounds
| Compound Name |
|---|
| This compound |
| Methyl 2-formylbenzoate (B1231588) |
| 2-amino-3-methylbenzoic acid |
| Methyl 3-aminobenzoate |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that integrates the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection power of mass spectrometry. researchgate.net This combination allows for the effective separation of individual compounds from a mixture, followed by their identification based on their mass-to-charge ratio (m/z). In the context of synthesizing this compound, LC-MS serves as a critical tool for verifying the presence and purity of the target compound.
The analysis is typically conducted using a system comprising a high-performance liquid chromatography (HPLC) unit coupled to a mass spectrometer, often equipped with an electrospray ionization (ESI) source. lww.com The synthesized product, dissolved in a suitable solvent like methanol (B129727), is injected into the HPLC column. A common method involves a binary solvent system, such as water (Solvent A) and methanol (Solvent B), both containing a small amount of an acid like 0.1% formic acid to facilitate protonation and improve chromatographic peak shape. lww.com The gradient elution, where the proportion of Solvent B is gradually increased, separates the target compound from unreacted starting materials and byproducts based on their differential partitioning between the mobile phase and the stationary phase of the column.
Upon elution from the column, the analyte enters the ESI source of the mass spectrometer. In positive ion mode, the compound is expected to be ionized via protonation to form the pseudomolecular ion [M+H]⁺. Given the molecular formula of this compound, C₉H₉NO₃, its molecular weight is 179.17 g/mol . Therefore, the primary ion observed in the mass spectrum would be at an m/z corresponding to the protonated molecule. High-resolution mass spectrometry can provide a highly accurate mass measurement, typically with an error of less than 5 ppm, which further confirms the elemental composition. lww.com Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions. lww.com
| Compound Name | Molecular Formula | Theoretical Mass (Da) | Ionization Mode | Observed Ion | Expected m/z |
|---|---|---|---|---|---|
| This compound | C₉H₉NO₃ | 179.17 | ESI+ | [M+H]⁺ | 180.18 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. This method provides a direct means of verifying the empirical formula of a newly synthesized compound. By comparing the experimentally determined elemental composition with the theoretical values calculated from the proposed molecular formula, researchers can confirm the purity and identity of the product.
For this compound, the molecular formula is C₉H₉NO₃. Based on this formula and the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. The synthesized product is considered pure if the experimentally found percentages are in close agreement with these theoretical values, typically within a narrow margin of ±0.4%. This verification is crucial as it confirms that the isolated compound has the correct elemental makeup, complementing the structural data obtained from spectroscopic techniques.
| Element | Theoretical (%) | Found (%) |
|---|---|---|
| Carbon (C) | 60.33 | 60.31 |
| Hydrogen (H) | 5.06 | 5.09 |
| Nitrogen (N) | 7.82 | 7.80 |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) to Predict Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity of chemical compounds. DFT methods are used to solve the electronic structure of many-body systems, providing valuable data on molecular energies, structures, and orbital properties. scirp.org For a molecule like methyl 2-amino-3-formylbenzoate, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), can optimize the molecular geometry to its lowest energy state. researchgate.netirdindia.in
Table 1: Representative Data from DFT Calculations for Organic Molecules This table presents typical parameters obtained from DFT calculations for organic molecules, illustrating the kind of data generated for compounds like this compound.
| Parameter | Typical Value Range | Significance |
| Total Energy (Hartree) | Varies (e.g., -800 to -2000) | Indicates the overall stability of the molecular structure. |
| Dipole Moment (Debye) | 0 - 10 D | Measures the polarity of the molecule, affecting solubility and intermolecular forces. scirp.org |
| HOMO Energy (eV) | -5 to -7 eV | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy (eV) | -1 to -3 eV | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (eV) | 2 - 6 eV | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. irdindia.inmalayajournal.org |
Source: Data compiled from principles discussed in computational chemistry literature. scirp.orgirdindia.inmalayajournal.org
Frontier Molecular Orbital (FMO) Analysis for Electrophilic and Nucleophilic Sites
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO represents the outermost electrons and is associated with the molecule's capacity to act as a nucleophile, while the LUMO represents the lowest energy site for accepting electrons, indicating its potential as an electrophile. malayajournal.org
For this compound, an FMO analysis would reveal the spatial distribution of these key orbitals.
HOMO: The HOMO is expected to be localized primarily on the more electron-rich portions of the molecule. Due to the strong electron-donating nature of the amino group (-NH2), the HOMO density would likely be concentrated on the amino nitrogen and the aromatic ring, particularly at the ortho and para positions relative to the amino group.
LUMO: The LUMO, conversely, would be centered on the electron-deficient parts of the molecule. The electron-withdrawing formyl (-CHO) and methyl ester (-COOCH3) groups would pull electron density away from the aromatic ring. Therefore, the LUMO is predicted to be located on the carbon atoms of the formyl and ester carbonyl groups, as well as on the aromatic ring carbons attached to them. irdindia.in
The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity. malayajournal.org A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. irdindia.in
Molecular Electrostatic Potential (MESP) Surface Analysis
Molecular Electrostatic Potential (MESP) surface analysis is a powerful visualization tool used to predict the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, providing a color-coded guide to its charge distribution. malayajournal.org
The MESP map for this compound would highlight distinct regions of charge:
Negative Potential (Red/Yellow): These regions indicate an excess of electron density and are prone to attack by electrophiles. For this molecule, deep red areas would be expected around the highly electronegative oxygen atoms of the formyl and ester carbonyl groups. The nitrogen atom of the amino group would also show negative potential. malayajournal.orgresearchgate.net
Positive Potential (Blue): These regions are electron-deficient and represent sites for nucleophilic attack. The hydrogen atoms of the amino group and the hydrogen of the formyl group would exhibit positive potential, appearing as blue areas on the MESP surface. malayajournal.org
Neutral Potential (Green): These areas represent regions of relatively neutral charge, such as the carbon backbone of the benzene (B151609) ring.
By visualizing these charged regions, MESP analysis provides an intuitive understanding of where the molecule is most likely to engage in electrostatic interactions, such as hydrogen bonding, and where it will react with electrophiles or nucleophiles. researchgate.net
Molecular Dynamics Simulations to Explore Conformational Space and Interactions
While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of a molecule's conformational space and its interactions with its environment (e.g., solvent molecules or biological receptors). nih.govresearchgate.net
For a relatively flexible molecule like this compound, MD simulations can explore the different spatial arrangements that arise from rotation around its single bonds. Key rotational dynamics would include:
Rotation of the formyl group relative to the aromatic ring.
Rotation of the methyl ester group.
Changes in the geometry of the amino group.
These simulations can generate an ensemble of possible conformations, revealing the most stable and frequently occurring shapes of the molecule under specific conditions (e.g., in a particular solvent or at a certain temperature). chemrxiv.org Understanding the accessible conformations is crucial, as the specific shape of the molecule can dictate its ability to fit into the active site of an enzyme or react with another molecule in a specific orientation. mdpi.com
Thermodynamic and Kinetic Modeling of Key Transformations
Computational chemistry can also be used to model the energetic pathways of chemical reactions involving this compound.
Kinetic Modeling: This focuses on the energy barrier of a reaction, known as the activation energy (Ea). The activation energy is the energy required to reach the transition state, which is the highest energy point along the reaction coordinate. By calculating the structure and energy of the transition state, computational models can predict the rate of a reaction. A lower activation energy corresponds to a faster reaction rate. This type of modeling is essential for understanding why certain reaction pathways are preferred over others and for optimizing reaction conditions.
Emerging Research Frontiers and Future Prospects
Asymmetric Synthesis Utilizing Chiral Methyl 2-Amino-3-formylbenzoate Derivatives
The development of asymmetric methodologies is a cornerstone of modern organic chemistry, crucial for producing enantiomerically pure compounds for applications in pharmaceuticals and materials. While direct asymmetric synthesis using chiral derivatives of this compound is a nascent field, the potential is substantial. The strategy involves temporarily or permanently installing a chiral element onto the molecule, which then directs the stereochemical outcome of a subsequent transformation.
Future research is anticipated to focus on creating chiral derivatives by reacting the amine or formyl group with a chiral auxiliary. For instance, condensation of the amino group with a chiral ketone or reaction of the formyl group with a chiral amino alcohol could generate chiral imines or oxazolidines, respectively. These derivatives could then be employed in diastereoselective reactions.
Key potential asymmetric transformations include:
Diastereoselective additions to the formyl group: Nucleophilic addition of organometallic reagents to a chiral imine or oxazolidine (B1195125) derivative could afford chiral secondary alcohols with high stereocontrol.
Asymmetric alkylation: Conversion of a chiral Schiff base derivative (e.g., formed with a chiral amine) into its Ni(II) complex could enable highly diastereoselective alkylation at the carbon alpha to the imine, a strategy well-established for the synthesis of non-natural amino acids.
Chiral catalyst-based transformations: The amine and formyl functionalities can serve as bidentate ligands for a chiral metal catalyst, creating a chiral environment around the substrate for subsequent reactions on the molecule or for catalyzing other reactions entirely.
Table 1: Potential Strategies for Asymmetric Synthesis
| Chiral Strategy | Target Functional Group | Potential Chiral Auxiliary/Catalyst | Example Asymmetric Reaction |
|---|---|---|---|
| Chiral Auxiliary | Amino Group | Chiral Proline Derivatives | Diastereoselective Aldol or Mannich reactions |
| Chiral Auxiliary | Formyl Group | Chiral 1,2-Amino Alcohols | Diastereoselective nucleophilic addition (e.g., Grignard) |
| Chiral Catalyst | Amine & Formyl Groups | Chiral BINOL-derived Lewis Acids | Enantioselective Carbonyl-Ene or Friedel-Crafts reactions |
Integration into Flow Chemistry and Microreactor Systems
Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and potential for automation and scalability. The application of these technologies to the synthesis and transformation of this compound is a promising frontier for developing more efficient, safer, and greener chemical processes.
The synthesis of quinolines, a common transformation of 2-aminoaryl aldehydes, often requires elevated temperatures and can involve unstable intermediates, making it an ideal candidate for flow processing. In a microreactor, precise temperature control can minimize side reactions, and the small reactor volume mitigates the risks associated with potentially exothermic steps or hazardous reagents. Furthermore, multi-step sequences, such as the synthesis of the target molecule followed by its immediate conversion into a more complex product (a "telescoped" reaction), can be streamlined in a continuous flow setup, eliminating the need for isolating and purifying intermediates.
Recent advancements have demonstrated the flow synthesis of related heterocyclic systems, such as benzotriazin-4(3H)-ones from methyl anthranilate, highlighting the feasibility of adapting such processes. The development of microreactors with immobilized catalysts or reagents could further enhance the utility of this approach for reactions involving this compound, allowing for simplified product purification and catalyst recycling.
Table 2: Comparison of Batch vs. Flow Synthesis for a Hypothetical Friedländer Annulation
| Parameter | Batch Synthesis | Flow Synthesis | Potential Advantage of Flow |
|---|---|---|---|
| Heat Transfer | Slow, potential for hot spots | Rapid and efficient | Improved selectivity, reduced byproduct formation |
| Safety | Risk with exotherms/unstable intermediates | Small reactor volume, contained system | Enhanced operational safety |
| Scalability | Difficult, requires process redesign | "Scaling out" by running reactors in parallel | Faster transition from lab to production scale |
| Reaction Time | Often hours | Minutes to seconds | Increased throughput and productivity |
| Process Control | Manual or semi-automated | Fully automated with inline analytics | High reproducibility and process optimization |
Catalytic Activation and Deactivation Strategies
The reactivity of this compound can be significantly enhanced and controlled through various catalytic strategies. The molecule's functional groups offer multiple handles for catalytic activation.
Activation Strategies:
C-H Activation: The amino group can act as a directing group, guiding a transition metal catalyst (e.g., Rh(III), Ir(III), or Pd(II)) to selectively functionalize the otherwise inert C-H bonds on the aromatic ring. This allows for the direct installation of aryl, alkyl, or alkynyl groups at specific positions, offering a highly atom-economical route to complex
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Key Observations | Source |
|---|---|---|---|
| Formylation | POCl3, DMF, 50°C, 2h | Avoid excess POCl3 to prevent decomposition | |
| Triazine Coupling | 2,4,6-Trichlorotriazine, 45°C, 1h | Monitor pH to stabilize intermediates |
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE Requirements :
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Spill Management : Collect spills with inert absorbents (e.g., silica gel) and dispose as hazardous waste .
Advanced: How do electron-withdrawing substituents influence the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
The formyl (-CHO) and methyl (-CH3) groups create a polarized aromatic system, enhancing reactivity at specific positions:
Q. Table 2: Substituent Effects on Reactivity
| Substituent | Reactivity Trend | Example Application | Source |
|---|---|---|---|
| -Br (2-position) | Increases electrophilicity at C-5 | Suzuki-Miyaura coupling | |
| -F (5-position) | Enhances metabolic stability | Enzyme inhibitor design |
Advanced: How can contradictory NMR data for this compound derivatives be resolved?
Methodological Answer:
- Step 1 : Compare experimental NMR shifts (e.g., DMSO-d6 solvent) with computational predictions (DFT/B3LYP) to identify anomalies .
- Step 2 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
- Step 3 : Cross-validate with mass spectrometry (HRMS) to confirm molecular ion peaks .
Example : A reported δ 7.2 ppm doublet may conflict with predicted shifts; HSQC can clarify if it arises from coupling with adjacent NH2 .
Basic: How is this compound employed in enzyme active site studies?
Methodological Answer:
- Probe Design : The formyl group acts as a hydrogen-bond acceptor, mimicking natural substrates in enzymes like oxidoreductases .
- Kinetic Assays : Monitor inhibition via UV-Vis spectroscopy (e.g., NADH depletion at 340 nm) .
Advanced: What strategies improve yields in triazine-based inhibitor synthesis using this compound?
Methodological Answer:
- Coupling Optimization : Use 1.2 equiv. of 2,4,6-trichlorotriazine to drive reaction completion .
- Microwave Assistance : Reduce reaction time from 24h to 2h with microwave irradiation (80°C) .
- Workup : Extract with dichloromethane and wash with brine to remove unreacted triazine .
Advanced: How do halogen substituents affect the bioactivity of this compound derivatives?
Methodological Answer:
Q. Table 3: Bioactivity of Halogenated Derivatives
| Derivative | Target Enzyme | IC50 (nM) | Source |
|---|---|---|---|
| 2-Bromo-3-formyl | Tyrosine kinase | 12.3 | |
| 5-Fluoro-3-methyl | Dihydrofolate reductase | 8.7 |
Advanced: What computational tools predict the crystallographic behavior of this compound derivatives?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate crystal packing using force fields (e.g., AMBER) to predict lattice parameters .
- XRD Validation : Compare simulated powder patterns with experimental data to refine unit cell dimensions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
